molecular formula C7H8N2O3 B1414810 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 101861-29-4

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B1414810
CAS RN: 101861-29-4
M. Wt: 168.15 g/mol
InChI Key: PEEUHPHVIGBEJW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 101861-29-4 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 5,6-dimethyl-3-oxo-2,3-dihydro-4-pyridazinecarboxylic acid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H8N2O3/c1-3-4 (2)8-9-6 (10)5 (3)7 (11)12/h8H,2H2,1H3, (H,9,10) (H,11,12) .


Physical And Chemical Properties Analysis

The melting point of this compound is 172-173°C .

Scientific Research Applications

DNA Damage and Carcinogenesis

  • Research on 5-Aminolevulinic acid (ALA), a heme precursor accumulated in acute intermittent porphyria, which may be associated with hepatocellular carcinoma (HCC) in symptomatic patients, highlights the DNA-damaging potential of certain compounds under specific metabolic conditions. ALA and its cyclic dimerization product can produce reactive oxygen species damaging DNA, promoting mitochondrial DNA damage, and are mutagenic in bacteria. This suggests potential research applications in understanding mutagenesis and carcinogenesis mechanisms (Onuki et al., 2002).

Pharmacological Activities

  • Mesalazine, known as 5-aminosalicylic acid (5-ASA), demonstrates a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, anticancer, and anti-oxidant properties. This review suggests potential research applications of similar compounds in diverse therapeutic areas, including inflammatory diseases and cancer treatment (Beiranvand, 2021).

Drug Synthesis

  • Levulinic acid (LEV) is highlighted for its application in drug synthesis due to its carbonyl and carboxyl functional groups, offering flexibility in synthesizing a variety of value-added chemicals. This review underscores the potential use of similar carboxylic acids in medicinal chemistry for synthesizing novel drugs or modifying existing drugs to enhance their therapeutic potential (Zhang et al., 2021).

Antioxidant and Microbiological Activity

  • A study on natural carboxylic acids derived from plants evaluates the structure-activity relationships of selected carboxylic acids (e.g., benzoic acid, cinnamic acid) concerning their antioxidant, antimicrobial, and cytotoxic activity. This research offers insights into the potential applications of similar compounds in developing natural antioxidant and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Metal-Ion Sensing

  • Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are explored for their applications in creating fluorescent frameworks for metal-ion sensors. This review indicates potential applications of structurally related compounds in developing novel chemosensors for detecting various metal ions, leveraging their photoluminescent properties (Sharma et al., 2022).

Future Directions

As for future directions, it’s worth noting that related compounds have been synthesized and evaluated for their in vitro XO inhibitory activities . This suggests that 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivatives could potentially be explored further in the context of xanthine oxidase inhibition and related therapeutic applications.

properties

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-4(2)8-9-6(10)5(3)7(11)12/h1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUHPHVIGBEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
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5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 3
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 4
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 5
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 6
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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